![molecular formula C16H13NO2 B14232909 Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate CAS No. 565451-70-9](/img/structure/B14232909.png)
Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a cyano group and a carboxylate ester group attached to a biphenyl structure. It is widely used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity . The process typically includes steps such as the addition of o-chloro benzonitrile and tetrahydrofuran (THF) to a reaction flask, followed by the addition of a Grignard solution under controlled temperature conditions .
化学反応の分析
Types of Reactions: Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to metal ions and influencing various biochemical pathways .
類似化合物との比較
2-Cyano-4’-methylbiphenyl: Similar structure but lacks the carboxylate ester group.
2-Methyl-1,1’-biphenyl: Lacks both the cyano and carboxylate ester groups.
Uniqueness: Methyl 6-cyano-2’-methyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the cyano group and the carboxylate ester group, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups enhance its versatility in various chemical reactions and applications .
特性
CAS番号 |
565451-70-9 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 4-cyano-3-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-11-5-3-4-6-14(11)15-9-12(16(18)19-2)7-8-13(15)10-17/h3-9H,1-2H3 |
InChIキー |
SIWQKDFKRVXNSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


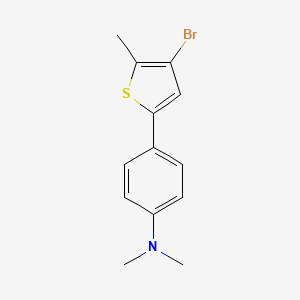
![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
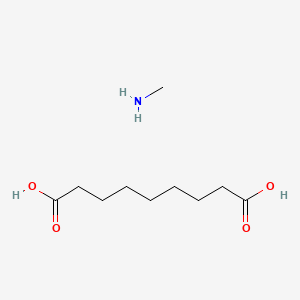
![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)


![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
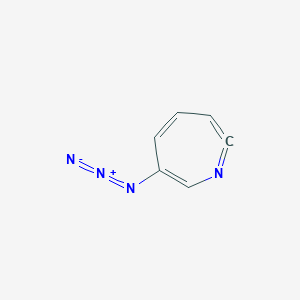
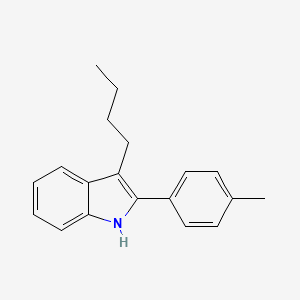
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
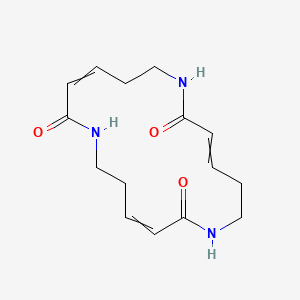
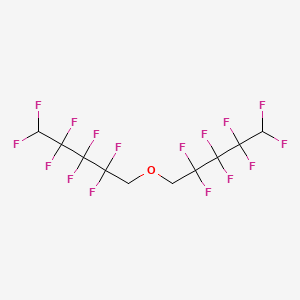
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
